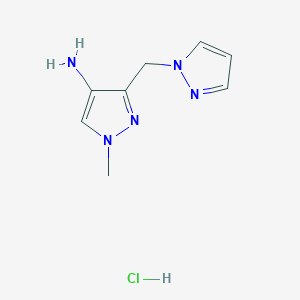

1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride

Descripción

1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine hydrochloride is a pyrazole-based compound featuring a methyl group at position 1, a pyrazol-1-ylmethyl substituent at position 3, and an amine group at position 4, stabilized as a hydrochloride salt. This structural configuration enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research .

Propiedades

IUPAC Name |

1-methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.ClH/c1-12-5-7(9)8(11-12)6-13-4-2-3-10-13;/h2-5H,6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWZCFKAXAOVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN2C=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and another pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different reduced forms with altered properties.

Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine; hydrochloride exhibits significant potential in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting specific pathways involved in chronic pain. The compound was tested on animal models, demonstrating a reduction in pain responses comparable to established analgesics .

Agricultural Sciences

In agricultural research, this compound has been investigated for its potential as a pesticide or herbicide. Its ability to interfere with biochemical pathways in target organisms makes it a candidate for developing environmentally friendly agrochemicals.

Data Table: Efficacy of 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine; hydrochloride as a Herbicide

| Concentration (mg/L) | % Inhibition of Growth |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This table illustrates the compound's increasing efficacy at higher concentrations, suggesting its potential role in sustainable agriculture .

Materials Science

The compound's unique pyrazole structure allows it to be integrated into polymer matrices for enhanced material properties. Research indicates that incorporating this compound can improve thermal stability and mechanical strength.

Case Study : In a recent study published in Materials Science and Engineering, researchers synthesized a polymer composite using 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine; hydrochloride. The composite exhibited improved tensile strength and thermal degradation temperatures compared to traditional polymers .

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below highlights key structural differences and molecular properties of the target compound and its analogs:

Molecular Docking and Binding Interactions

- SDH Protein Binding : Molecular docking studies (e.g., ) reveal that carbonyl and trifluoromethyl groups in pyrazole derivatives form critical hydrogen bonds and hydrophobic interactions with SDH (PDB: 2FBW). The target compound’s pyrazol-1-ylmethyl group may mimic these interactions, though steric effects could alter binding efficiency.

Actividad Biológica

1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound acts as a building block for the synthesis of various pharmaceutical agents and exhibits significant biological activity, particularly in the realms of anticancer and anti-inflammatory research.

- Molecular Formula : C₈H₁₂ClN₅

- Molecular Weight : 213.67 g/mol

- CAS Number : 2460750-26-7

1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride interacts with various biological targets, influencing cellular processes through modulation of signaling pathways and enzyme activities. It is known to bind to specific enzymes, potentially inhibiting or activating their functions, which can lead to altered metabolic pathways and gene expression changes in cells .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC₅₀ values indicating its effectiveness:

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The pyrazole derivatives, including 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;hydrochloride, have been explored for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the versatility of pyrazole compounds in drug design:

- Anticancer Studies : A study involving various pyrazole derivatives demonstrated that modifications at different positions could enhance anticancer activity while reducing toxicity to normal cells . For instance, certain derivatives showed selective toxicity towards cancer cells while sparing healthy fibroblasts.

- Synthesis and Structure Activity Relationship (SAR) : Research has focused on the SAR of pyrazole derivatives to optimize their biological activity. The introduction of different substituents at specific positions has been shown to significantly affect the anticancer potency and selectivity .

- Mechanistic Insights : Investigations into the molecular interactions of these compounds with target proteins have revealed insights into their mechanisms of action, such as hydrogen bonding with critical amino acids in target enzymes, which can influence their inhibitory effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, copper-catalyzed coupling reactions (e.g., using CuBr) with cesium carbonate as a base in polar aprotic solvents like DMSO have shown moderate yields (~17–20%) . Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 amine to halide), temperature (35–60°C), and reaction time (24–48 hours). Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on pyrazole ring protons (δ 8.6–9.2 ppm for pyrazole NH or aromatic protons) and methylene bridges (δ 3.5–4.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 215 [M+H]+ for analogous pyrazole derivatives) .

- IR : Look for N-H stretches (~3298 cm⁻¹) and C-Cl vibrations (if applicable) .

Q. How can researchers validate the hydrochloride salt formation of this compound?

- Methodological Answer : Use elemental analysis (C, H, N, Cl) to confirm stoichiometry. Titration with AgNO3 can quantify chloride content. X-ray crystallography or PXRD is recommended for structural confirmation, as seen in related pyrazole-hydrochloride complexes .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole-hydrochloride derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For example, antibacterial activity may vary due to protonation states affecting membrane permeability. Standardize assays using:

- MIC tests in Mueller-Hinton broth at pH 7.2 .

- Cell-based assays with controlled DMSO concentrations (<0.1%) to avoid cytotoxicity .

- Compare results against structurally validated controls (e.g., ciprofloxacin for antibacterial studies) .

Q. How does the pyrazole core’s regioselectivity impact derivatization, and what computational tools aid in predicting reaction outcomes?

- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing groups at C4 direct substitution to C5). DFT calculations (e.g., Gaussian 09) can model transition states to predict site reactivity. For example, Mulliken charges on pyrazole nitrogens guide functionalization strategies . Experimental validation via HPLC-MS tracking intermediate formation is advised .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

- Methodological Answer : Scaling up copper-catalyzed reactions risks racemization due to prolonged heating. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.